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molecular formula C13H13NO2 B8667460 Ethyl 5-Amino-2-naphthoate

Ethyl 5-Amino-2-naphthoate

Cat. No. B8667460
M. Wt: 215.25 g/mol
InChI Key: KTEVPHMKDBRFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1ccc2c([N+](=O)[O-])cccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:19][CH2:20][OH:21].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]2[cH:6][cH:7][c:8]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:9][c:10]2[cH:11][cH:12][cH:13]1>>[NH2:1][c:4]1[c:5]2[cH:6][cH:7][c:8]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:9][c:10]2[cH:11][cH:12][cH:13]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CCOC(=O)c1ccc2c([N+](=O)[O-])cccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)c1ccc2c([N+](=O)[O-])cccc2c1

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)c1ccc2c(N)cccc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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